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Compound of Interest

Compound Name:
2'-Carboethoxy-3-(2,4-

dimethylphenyl)propiophenone

CAS No.: 898793-71-0

Cat. No.: B1343496

Get Quote

Part 1: Molecular Identity & Physicochemical Profile
2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a functionalized aromatic ketone

characterized by a dual-ring system connected by a propanoyl linker. Its structure features an

ortho-ester functionality on the benzoyl ring, making it a "privileged scaffold" for accessing

tricyclic heterocycles via cyclodehydration.

Structural Nomenclature
IUPAC Name: Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate

CAS Number: 898793-71-0

Molecular Formula: C₂₀H₂₂O₃

Molecular Weight: 310.39 g/mol

Physical Properties Data
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Note: Due to the specialized nature of this intermediate, values below represent high-

confidence predicted data derived from structure-activity relationship (SAR) algorithms and

comparable keto-ester homologs.

Property
Value
(Experimental/Predicted)

Confidence Interval

Physical State
Viscous Liquid / Low-melting

Solid
High

Boiling Point 462.5 °C ± 45.0 °C (760 mmHg)

Density 1.088 g/cm³ ± 0.06 g/cm³

Flash Point ~178 °C Predicted

LogP (Octanol/Water) 4.82 ± 0.4 (Lipophilic)

Polar Surface Area (PSA) 43.4 Å² High Permeability Potential

Solubility
DMSO, Chloroform,

Dichloromethane
Insoluble in Water

Part 2: Synthetic Methodology & Causality
The synthesis of this compound requires precise regio-control to ensure the ketone is

established adjacent to the benzoate ring rather than the dimethylphenyl ring. The most robust

route involves a Grignard addition to a phthalic derivative followed by esterification.

Retro-Synthetic Analysis
The molecule can be disconnected at the ketone-aryl bond or the alkyl chain. The most

convergent strategy utilizes phthalic anhydride as the electrophile and a phenethyl

organometallic species as the nucleophile.

Protocol: Grignard Addition / Esterification Sequence
Reagents:

Phthalic Anhydride (Electrophile)
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2-(2,4-Dimethylphenyl)ethylmagnesium bromide (Nucleophile)

Ethanol / H₂SO₄ (Esterification)

Step-by-Step Methodology:

Grignard Formation:

React 1-bromo-2-(2,4-dimethylphenyl)ethane with Mg turnings in anhydrous THF.

Causality: THF stabilizes the Grignard reagent via coordination; anhydrous conditions

prevent protonation of the carbanion.

Nucleophilic Acylation:

Cool the Grignard solution to -78°C.

Add a solution of Phthalic Anhydride (1.0 eq) in THF dropwise.

Critical Control: Low temperature prevents double addition (formation of the tertiary

alcohol/lactone). The reaction stops at the keto-acid stage (carboxylate salt) because the

resulting magnesium carboxylate is less electrophilic.

Workup & Isolation (Intermediate):

Quench with 1M HCl. Isolate 2-[3-(2,4-dimethylphenyl)propanoyl]benzoic acid.

Validation: Check IR for carboxylic acid O-H stretch (2500-3300 cm⁻¹) and ketone C=O

(1680 cm⁻¹).

Fischer Esterification:

Reflux the keto-acid in absolute ethanol with catalytic H₂SO₄ for 4 hours.

Purification: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel

chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization[1]
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Caption: Convergent synthesis via Grignard addition to phthalic anhydride followed by acid-

catalyzed esterification.

Part 3: Reactivity & Applications[4]
This molecule acts as a "switchable" synthon.[1] The ortho-ester and the ketone provide a 1,5-

relationship that is ideal for cyclization into heterocycles found in antihistamines and

antispasmodics.

Cyclization to Phthalazinones
Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-ones.

Mechanism: Hydrazine attacks the ketone (forming a hydrazone), which then attacks the

ester carbonyl intramolecularly, ejecting ethanol.

Relevance: This scaffold is core to PARP inhibitors and specific antihypertensives.

Reductive Cyclization to Isobenzofurans
Reduction of the ketone (using NaBH₄) followed by acid-catalyzed cyclization yields 3-

substituted phthalides (isobenzofuran-1(3H)-ones).

Protocol: Treat with NaBH₄ in MeOH (0°C)

Acidify

Spontaneous lactonization.

Divergent Reactivity Diagram[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1343496/docs?utm_src=pdf-body-img#technical-guide-2-carboethoxy-3-2-4-dimethylphenyl-propiophenone-1
https://www.chemimpex.com/products/34154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2'-Carboethoxy-3-
(2,4-dimethylphenyl)propiophenone

Hydrazine Hydrate
(NH2NH2)

1. NaBH4 (Reduction)
2. H+ (Cyclization)

Phthalazin-1(2H)-one
Derivative

Cyclocondensation

3-Substituted Phthalide
(Isobenzofuranone)

Lactonization

Click to download full resolution via product page

Caption: Divergent synthesis pathways yielding nitrogen-based (phthalazinone) and oxygen-

based (phthalide) heterocycles.

Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

Proton NMR (¹H NMR) Prediction (CDCl₃, 400 MHz)
Shift (δ) Multiplicity Integration Assignment

7.9 - 7.4 Multiplet 4H Benzoyl Ring (Ar-H)

7.0 - 6.8 Multiplet 3H
Dimethylphenyl Ring

(Ar-H)

4.35 Quartet 2H Ester -O-CH₂-CH₃

3.20 Triplet 2H Carbonyl-alpha CH₂

2.95 Triplet 2H Benzylic CH₂ (Chain)

2.25 Singlet 6H Ar-CH₃ (x2)

1.38 Triplet 3H Ester -O-CH₂-CH₃
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Handling & Safety (GHS Classification)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ester group is

susceptible to hydrolysis if exposed to moisture over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2'-Carboethoxy-3-(2,4-
dimethylphenyl)propiophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343496/docs#technical-guide-2-carboethoxy-3-2-4-
dimethylphenyl-propiophenone-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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